molecular formula C16H16N4O3 B2915326 4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 685109-27-7

4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No. B2915326
CAS RN: 685109-27-7
M. Wt: 312.329
InChI Key: KYEOQOAADDUAPC-UHFFFAOYSA-N
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Description

The compound “4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is a chemical compound with a complex structure . It belongs to the class of pyrazolo[3,4-b]pyridines, which are a group of heterocyclic compounds .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines has been achieved through various methods. One approach involves the trifluoracetic acid catalyzed condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals . Structural modifications of the products can be achieved via reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridine is a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at 1, 2, and 7 positions . It is embellished with two basic and hydrogen bond acceptor (HBA) nitrogen atoms, and one hydrogen bond donor (HBD) NH . The ring allows structural modifications at five positions namely N(1), C(3), C(4), C(5), and C(6), either during the ring formation or at the later stage of functional group modification .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-b]pyridines are diverse. For instance, 1-alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile or cyanoacetamide to form 5-amino-1H-pyrazolo[3,4-b]pyridine nitriles and amides, respectively . Cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines or pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine derivatives in cyclocondensation with orthoesters, ethyl oxalyl chloride, or carbonyldiimidazole .

Scientific Research Applications

Synthesis and Characterization

The compound and its derivatives have been synthesized and characterized through various chemical reactions. For instance, Hassan et al. (2014) demonstrated the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were further utilized to produce pyrazolo[1,5-a]pyrimidine derivatives. These compounds were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential in medicinal chemistry applications (Hassan, Hafez, & Osman, 2014).

Yoo et al. (1990) introduced 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids, demonstrating the versatility of the 4-methoxybenzyl moiety in synthetic chemistry (Yoo, Kim Hye, & Kyu, 1990).

Pharmacological Applications

A number of 4-aminopyrazolo[3,4-b]pyridines 5-carboxylic acid esters were synthesized and evaluated for their binding affinity at A1, A2A, and A3 adenosine receptors, showcasing the potential of this chemical scaffold in the development of receptor subtype-selective antagonists. This research highlights the compound's relevance in pharmacological applications, particularly in targeting adenosine receptors (Manetti et al., 2005).

Supramolecular Chemistry

Fang et al. (2020) reported on the cocrystallization of 4-dimethylaminopyridine with a series of carboxylic acids, including 4-methoxybenzoic acid, to form supramolecular adducts. This study illustrates the compound's utility in the formation of complex structures and its relevance to the study of supramolecular chemistry (Fang et al., 2020).

Future Directions

The future directions for “4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” and related compounds could involve further exploration of their synthesis, structural modifications, and biological activities. Given their promising biological activities, these compounds could be further explored for potential therapeutic applications .

properties

IUPAC Name

4-[(4-methoxyphenyl)methylamino]-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-20-15-12(9-19-20)14(13(8-18-15)16(21)22)17-7-10-3-5-11(23-2)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,17,18)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEOQOAADDUAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C(C(=C2C=N1)NCC3=CC=C(C=C3)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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